molecular formula C19H18ClN3O2 B2915577 4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332373-23-6

4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2915577
CAS No.: 332373-23-6
M. Wt: 355.82
InChI Key: DSFFQJZABMGWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound designed for research applications. It belongs to the 1,2,3,4-tetrahydropyrimidine (THPM) class of molecules, which are recognized in medicinal chemistry as privileged structures with diverse biological activities . These compounds are typically synthesized via the multi-component Biginelli reaction . The core tetrahydropyrimidine scaffold is of significant research interest due to its structural similarity to nucleic acid bases found in DNA and RNA . Compounds within this class have been investigated for a wide spectrum of biological activities. Notably, certain tetrahydropyrimidine derivatives have demonstrated potent anti-cancer properties in bioactivity screenings against various human cancer cell lines, including liver, breast, lung, and primary patient-derived glioblastoma cells . The mechanism of action for some related derivatives involves impeding cell cycle progression and inhibiting the formation of 3D neurospheres in cancer stem cells . Furthermore, some tetrahydropyrimidine-carboxamide derivatives have shown synergistic cytotoxicity when used in combination with clinical epidermal growth factor receptor (EGFR) inhibitors, suggesting a potential research application in combination therapy studies . Beyond oncology research, the tetrahydropyrimidine core is associated with other bioactivities. Some derivatives in this chemical family have exhibited antimicrobial effects against various bacterial strains, as well as anti-HIV-1 activity in preliminary assays, making them a versatile scaffold for investigating multiple therapeutic areas . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

4-(3-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-11-6-3-4-9-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-5-8-14(20)10-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFQJZABMGWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the tetrahydropyrimidine class. Its unique structure includes a tetrahydropyrimidine ring and various substituents that contribute to its potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3O2, with a molecular weight of 355.82 g/mol. The presence of a 3-chlorophenyl group and an o-tolyl substituent enhances its solubility and reactivity in biological systems. The carboxamide functional group is significant for its biological interactions.

Property Value
Molecular FormulaC19H18ClN3O2
Molecular Weight355.82 g/mol
Structural ClassTetrahydropyrimidine

Anticancer Properties

Research indicates that tetrahydropyrimidine derivatives exhibit promising anticancer activity. For instance, structural analogs have shown efficacy against various cancer cell lines by inhibiting topoisomerase II (TopoII), a critical enzyme involved in DNA replication and repair. Inhibition of TopoII leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

The compound likely acts through multiple pathways:

  • Topoisomerase Inhibition : It has been suggested that similar compounds inhibit TopoIIα and TopoIIβ enzymatic activities, leading to cell cycle arrest and apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may elevate ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Anti-inflammatory Effects

In addition to anticancer properties, some related compounds have demonstrated anti-inflammatory effects. These effects are attributed to the ability of the compound to modulate inflammatory pathways, potentially reducing cytokine production and immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Topoisomerase Inhibition :
    • A study demonstrated that derivatives of tetrahydropyrimidines exhibited potent inhibition of TopoII with IC50 values in the low micromolar range. This inhibition was correlated with reduced proliferation in cancer cell lines such as MCF-7 and HeLa .
  • Apoptosis Induction :
    • Another study reported that a similar tetrahydropyrimidine compound induced apoptosis in prostate cancer cells via ROS generation and mitochondrial dysfunction .
  • Anti-inflammatory Activity :
    • Research on related structures indicated their potential as anti-inflammatory agents through the inhibition of TNFα-induced NF-κB activation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other tetrahydropyrimidines:

Compound Name Biological Activity
6-Methyl-2-oxo-N-(phenyl)-1,2,3,4-tetrahydropyrimidineAntimicrobial
4-(4-chlorophenyl)-6-methyl-2-oxo-N-(m-tolyl)Anticancer
N-(p-tolyl)-6-methyl-2-oxo-N-(o-tolyl)Anti-inflammatory

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aromatic Ring (C4 Position)

The 3-chlorophenyl group at C4 distinguishes the target compound from analogs with alternative substituents:

  • Electron-Withdrawing Groups :
    • 4-(4-Fluorophenyl) : Compound 4g () replaces chlorine with fluorine, reducing steric bulk while maintaining electron-withdrawing properties. Fluorine’s smaller size may enhance membrane permeability compared to chlorine .
    • 4-(3,4-Dimethoxyphenyl) : Compound 3j () introduces methoxy groups, which are electron-donating. This substitution is associated with improved analgesic activity in DHPMs, as methoxy groups enhance hydrophobic interactions with target receptors .
  • Heterocyclic Substituents :
    • 4-(5-Nitro-2-furanyl) : Analogs like 11b () incorporate nitro-furan moieties, which introduce redox-active functionalities. Such groups are linked to antiproliferative and antitubercular activities .
Table 1: Impact of C4 Substituents on Key Properties
Substituent Electronic Effect Biological Implication Reference
3-Chlorophenyl (target) Moderate EWG Potential antimicrobial/antioxidant activity -
4-Fluorophenyl Strong EWG Enhanced lipophilicity [5]
3,4-Dimethoxyphenyl EWG/EDG mix Improved analgesic activity [2, 6]
5-Nitro-2-furanyl Redox-active Antitubercular activity [1]

Modifications at the N-Substituent (Carboxamide Position)

The N-(o-tolyl) group in the target compound contrasts with other N-substituents:

  • Pyrazinamide Derivatives: Compound 4e () features an N-(pyrazin-2-ylcarbonyl) group, introducing a heterocyclic aromatic system. Pyrazinamide derivatives are known for acetylcholinesterase (AChE) inhibition, suggesting that the target compound’s o-tolyl group may reduce AChE affinity but improve metabolic stability due to reduced polarity .
  • Sulfonamide Derivatives : Compounds like 3j () and 12a () incorporate 4-sulfamoylphenyl groups, which are critical for carbonic anhydrase (CA) inhibition. The absence of a sulfonamide in the target compound likely eliminates CA-targeted activity but may reduce off-target effects .
  • Ethoxy Substituents: Compound 4-(2-chlorophenyl)-N-(2-ethoxyphenyl) () replaces methyl with ethoxy, increasing hydrophilicity.
Table 2: N-Substituent Comparison
N-Substituent Functional Group Biological Relevance Reference
o-Tolyl (target) Methylphenyl High lipophilicity (logP ~3.26) [14]
Pyrazin-2-ylcarbonyl Heterocyclic AChE inhibition [10]
4-Sulfamoylphenyl Sulfonamide Carbonic anhydrase inhibition [2, 7]
2-Ethoxyphenyl Alkoxy Moderate solubility [14]

Functional Group Variations (Oxo vs. Thioxo)

The target compound’s 2-oxo group contrasts with 2-thioxo derivatives (e.g., 11b , ; 12b , ):

  • Thioxo Derivatives : Sulfur substitution increases molecular polarizability and redox activity, which correlates with enhanced antioxidant properties (). However, thioxo analogs may exhibit lower metabolic stability due to susceptibility to oxidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-chlorophenyl)-6-methyl-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via modified Biginelli reactions. For example, cyclocondensation of substituted benzaldehyde derivatives (e.g., 3-chlorobenzaldehyde), urea/thiourea, and β-ketoesters in acidic conditions (e.g., HCl or acetic acid) yields tetrahydropyrimidinone scaffolds. Substituent-specific optimization, such as using o-toluidine as the amine source, ensures regioselectivity at the N-aryl position. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm regiochemistry and substituent orientation. For instance, downfield shifts (~δ 10-12 ppm) in 1^1H NMR indicate NH protons in the tetrahydropyrimidinone ring.
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~3200 cm1^{-1} (N-H) validate key functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight and substitution patterns .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence crystallographic packing and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals that electron-withdrawing groups (e.g., Cl, CF3_3) enhance π-π stacking and hydrogen bonding. For example:

SubstituentSpace GroupUnit Cell Parameters (Å, °)Intermolecular Interactions
3-Cl (Target)Monoclinic*a = 12.68, b = 7.31, c = 19.95, β = 114.4°N–H⋯O hydrogen bonds (2.8–3.1 Å)
3,5-(CF3_3)2_2Monoclinica = 12.69, b = 7.31, c = 19.95, β = 114.4°Enhanced halogen interactions
*Predicted based on analogs. Compare with experimental data for trifluoromethyl derivatives to assess steric/electronic effects.

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols:

  • Dose-Response Curves : Use ≥3 biological replicates to establish IC50_{50} values.
  • Control Compounds : Include reference inhibitors (e.g., kinase inhibitors for enzyme studies).
  • Molecular Docking : Validate target engagement using crystal structures of related proteins (e.g., kinases or GPCRs) .

Q. What strategies mitigate challenges in resolving crystal structures of bulky N-aryl derivatives?

  • Methodological Answer :

  • Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Temperature : Optimize at 293 K to enhance crystal quality.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.710–0.920 Å) improves data-to-parameter ratios (>15:1) .

Methodological Design Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Variable Substituents : Systematically modify the 3-chlorophenyl (e.g., 3-Br, 3-CF3_3) and o-tolyl groups (e.g., 2-OMe, 2-Cl).
  • Biological Assays : Test against disease-relevant targets (e.g., inflammation: COX-2 inhibition; cancer: kinase profiling).
  • Computational Tools : Perform DFT calculations to correlate electronic properties (e.g., Hammett constants) with activity .

Q. What analytical methods are suitable for detecting degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions.
  • HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate degradation products. MS/MS fragmentation identifies structural modifications (e.g., dechlorination or oxidation) .

Data Analysis and Interpretation

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method with HPLC quantification.
  • LogP Calculations : Compare experimental (e.g., 3.2–3.8) vs. predicted values (ChemAxon, ACD/Labs). Discrepancies may arise from intramolecular H-bonding, reducing polarity despite high LogP .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading).
  • ANOVA : Analyze batch-to-batch variability (n ≥ 5) to identify critical factors (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.